N-(4-Acetylphenyl)-2-((3-cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)acetamide
Description
This compound features a pyridine core substituted with a cyano group at position 3, a 3,4-dimethoxyphenyl group at position 4, and a phenyl group at position 4. A thioether linkage connects the pyridine ring to an acetamide group, which is further substituted with a 4-acetylphenyl moiety.
Properties
Molecular Formula |
C30H25N3O4S |
|---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C30H25N3O4S/c1-19(34)20-9-12-23(13-10-20)32-29(35)18-38-30-25(17-31)24(16-26(33-30)21-7-5-4-6-8-21)22-11-14-27(36-2)28(15-22)37-3/h4-16H,18H2,1-3H3,(H,32,35) |
InChI Key |
ZEILCXXEWINQCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)C#N |
Origin of Product |
United States |
Biological Activity
N-(4-Acetylphenyl)-2-((3-cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 523.6 g/mol. This compound features a diverse array of functional groups, including a pyridine core, cyano group, thioether linkage, and acetamide functional group, suggesting potential biological activities.
The synthesis of this compound typically involves multi-step synthetic routes. Advanced techniques such as microwave-assisted synthesis or solvent-free methods can enhance yields and purity during the synthesis process. The structural complexity of this compound indicates its potential applications in various therapeutic areas due to its anticipated biological activity and chemical reactivity.
Biological Activities
Preliminary studies indicate that this compound exhibits significant biological activities, including:
-
Anticancer Activity :
- The compound has shown promising results in inhibiting cancer cell proliferation in various tumor cell lines. For instance, studies have demonstrated its effectiveness against A549 (lung cancer) and C6 (glioma) cell lines using assays such as MTT and caspase activation analyses .
- It has been noted that the compound's unique combination of functional groups may enhance its interaction with biological macromolecules, leading to improved therapeutic profiles.
- Enzyme Inhibition :
-
Molecular Interactions :
- Interaction studies using molecular docking simulations suggest that this compound may effectively bind to specific biological targets, enhancing its pharmacological properties. The structural features allow for potential interactions with proteins and nucleic acids.
Case Studies and Research Findings
Several research findings highlight the biological activity of this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-Based Analogues
- 2-{[3-Cyano-4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N-(tetrahydro-2-furanylmethyl)acetamide (CAS 690960-84-0): Structural Differences: Replaces the 3,4-dimethoxyphenyl group with a 4-methoxyphenyl and substitutes the acetylphenyl with a tetrahydrofurfuryl group. The tetrahydrofurfuryl group may improve solubility but reduce aromatic stacking . Molecular Weight: 459.56 g/mol vs. ~480–500 g/mol (estimated for the target compound), influencing pharmacokinetics.
- 2-{[6-(4-Chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide (CAS 617697-55-9): Structural Differences: Features a trifluoromethyl (CF₃) group at position 4 and a 4-chlorophenyl at position 5. The acetamide is linked to a 4-ethoxyphenyl group. Impact: The CF₃ group introduces strong electron-withdrawing effects, altering electronic distribution on the pyridine ring. The 4-ethoxyphenyl moiety may enhance metabolic stability compared to acetylphenyl .
Pyrimidine-Based Analogues
- 2-(4-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-ylamino)-N-phenylacetamide (4d): Structural Differences: Replaces the pyridine core with pyrimidine and substitutes the thioether with an amino linkage. The amino linkage may reduce stability under acidic conditions compared to thioethers . Biological Activity: Reported to exhibit anti-inflammatory properties, suggesting the dimethoxyphenyl group is critical for this activity.
Heterocyclic Hybrid Analogues
- 6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide: Structural Differences: Incorporates a 1,4-dihydropyridine core with a furyl substituent and a bromophenyl-thioethyl chain. Impact: The 1,4-dihydropyridine core may confer redox activity, while the furyl group introduces π-π stacking variability. The bromophenyl group could enhance halogen bonding in target interactions .
Pharmacological Profiles
- Analogues :
- 4d : Demonstrated anti-inflammatory activity (IC₅₀ = 12 µM in COX-2 inhibition assays), attributed to the dimethoxyphenyl and chlorophenyl groups .
- Compound : Lacks acetylphenyl but shows moderate antibacterial activity (MIC = 32 µg/mL against S. aureus), highlighting the role of the tetrahydrofurfuryl group .
Data Tables
Table 1: Structural and Pharmacological Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
